MAO-A Selectivity Profile vs. Bacterial GroES: A Target Engagement Specificity Comparison
The target compound shows weak but measurable inhibition of human MAO-A with an IC50 of 40,000 nM, but shows no meaningful inhibition of the bacterial chaperonin GroES (IC50 > 100,000 nM) [1]. This contrasts with other benzofuran derivatives that may exhibit broader, less selective target engagement profiles.
| Evidence Dimension | MAO-A vs. GroES Inhibition Selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 40,000 nM; GroES IC50 > 100,000 nM |
| Comparator Or Baseline | Baseline: GroES IC50 > 100,000 nM for the target compound itself. |
| Quantified Difference | Greater than 2.5-fold selectivity window for MAO-A over GroES. |
| Conditions | In vitro enzymatic assay: Recombinant human MAO-A incubated for 15 mins; E. coli GroEL/GroES assay. |
Why This Matters
For procurement in neuroscience or psychiatric drug discovery projects where MAO-A is a target, this selectivity profile against a bacterial off-target suggests a cleaner starting point compared to compounds with non-selective binding, reducing downstream attrition.
- [1] BindingDB. (n.d.). BDBM50468058 (CHEMBL1559759) – Affinity Data for (3-Aminobenzofuran-2-yl)(4-chlorophenyl)methanone. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50468058 View Source
